

Technical Guide: Crystal Structure & Halogen Bonding in 1-Substituted-4-Bromopyrazoles

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Compound of Interest

Compound Name: *4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazole*

CAS No.: 1179298-72-6

Cat. No.: B3185596

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Executive Summary

This guide provides a technical analysis of the crystal structure and physicochemical properties of 1-substituted-4-bromopyrazoles. Targeted at medicinal chemists and crystallographers, it compares the structural consequences of the 4-bromo substituent against chloro- and iodo-analogs. Key findings highlight that while 4-bromo-1H-pyrazole forms isostructural trimeric hydrogen-bonding motifs with its chloro-analog, the iodo-variant diverges into catemeric chains. [1] Furthermore, N1-substitution dramatically alters these networks: 1-methyl-4-bromopyrazole exists as a liquid at room temperature, whereas 1-phenyl derivatives crystallize with distinct -stacking and halogen-bonding architectures valuable for structure-activity relationship (SAR) studies.

Comparative Crystallography: The Halogen Effect

The structural utility of 4-halopyrazoles lies in their ability to act as "magic bullets" for biochemical structure determination, leveraging the polarizability of the halogen atom to form directed interactions.

Core Scaffold Architecture (Unsubstituted N1)

The crystal packing of 4-substituted pyrazoles is dictated by the competition between the strong Hydrogen Bond (HB) donor/acceptor sites (

) and the Halogen Bond (XB) potential of the C4-substituent.

Compound	Space Group	Packing Motif	Key Interaction	Isostructural With
4-Fluoro-1H-pyrazole	Triclinic ()	Catameric Chains	(Linear)	None
4-Chloro-1H-pyrazole	Orthorhombic ()	Trimers	(Cyclic)	4-Bromo
4-Bromo-1H-pyrazole	Orthorhombic ()	Trimers	(Cyclic)	4-Chloro
4-Iodo-1H-pyrazole	Monoclinic ()	Catameric Chains	(Linear)	None

Analysis:

- The Trimer vs. Catemer Divergence: 4-Bromo-1H-pyrazole crystallizes in the orthorhombic system forming cyclic trimers (graph set). This contrasts sharply with the 4-iodo analog, which forms infinite catameric chains. The bromine atom is not large enough to disrupt the planar trimeric preference seen in the chloro- analog, whereas the iodine atom's steric bulk and high polarizability force a rearrangement into chains to maximize dispersion forces.
- Halogen Bonding (XB): In 4-bromopyrazole, the bromine atom participates in weak or interactions. However, these are secondary to the dominant hydrogen bond network.

N1-Substitution: Steric & Electronic Modulation

Substituting the N1 position removes the primary H-bond donor, forcing the crystal lattice to rely on dipolar interactions,

-stacking, and halogen bonding.

- 1-Methyl-4-bromopyrazole:
 - Physical State: Liquid at room temperature (bp 185–188 °C).^{[2][3]}
 - Implication: The removal of the H-bond donor () and the small size of the methyl group prevents the formation of a stable crystal lattice at ambient conditions, unlike the unsubstituted parent.
- 1-Phenyl-4-bromopyrazole:
 - Physical State: Solid (mp ~97 °C).
 - Structure: The phenyl ring introduces significant -surface area. Crystal structures of derivatives (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole) reveal that packing is driven by interactions (if carbonyls are present) and interactions. The phenyl ring is typically twisted relative to the pyrazole plane (torsion angle ~20-40°) to minimize steric clash, disrupting potential planarity.

Halogen Bonding Profile

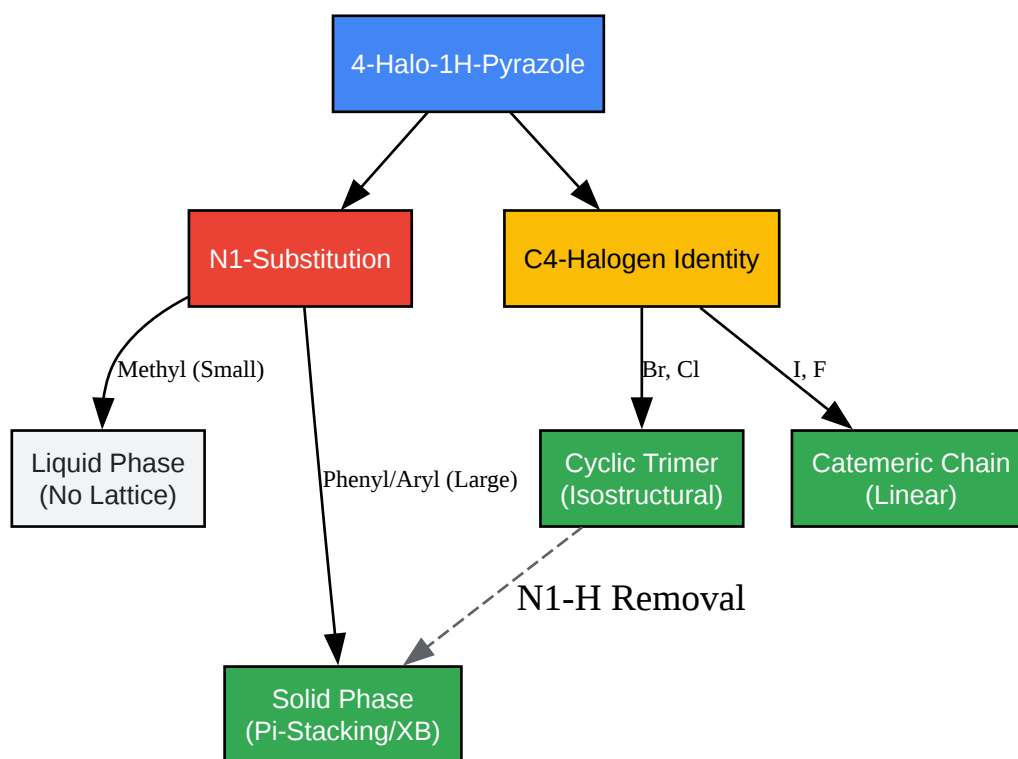
The "sigma-hole" on the bromine atom in 4-bromopyrazoles is a critical feature for ligand-protein binding.

- Interaction Strength: Rotational spectroscopy and ab initio calculations indicate that 4-bromopyrazole forms halogen bonds comparable in strength to and

.[4][5]

- Geometry: The angle is typically near 180°, characteristic of sigma-hole interactions.
- Comparison:
 - Br vs. I: The iodine analog forms significantly stronger halogen bonds due to a larger, more positive sigma-hole.
 - Br vs. Cl: The chlorine analog has a negligible sigma-hole in this electronic environment, making it a poor halogen bond donor.

Diagram: Halogen Bonding & Packing Logic



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Caption: Decision tree illustrating how halogen identity and N-substitution dictate the supramolecular assembly of pyrazoles.

Experimental Protocols

Synthesis of 1-Substituted-4-Bromopyrazoles

This protocol describes a regioselective, one-pot synthesis suitable for generating diverse derivatives.

Reagents:

- 1,3-Diketone (or equivalent synthon)
- Arylhydrazine (e.g., Phenylhydrazine)
- Brominating Agent (N-Bromosaccharin or NBS)
- Catalyst: Silica-supported (SSA)

Workflow:

- Mixing: Combine 1,3-diketone (1.0 equiv) and arylhydrazine (1.0 equiv) in a mortar.
- Catalysis: Add SSA catalyst (5 mol%). Grind at Room Temperature (RT) for 5-10 mins.
- Bromination: Add N-bromosaccharin (1.0 equiv). Continue grinding for 10-15 mins until TLC shows consumption of the intermediate pyrazole.
- Work-up: Add

-hexane (10 mL) to the solid mixture. Filter to remove the catalyst and saccharin byproduct (insoluble in hexane).
- Purification: Evaporate the filtrate to obtain the 4-bromopyrazole. Recrystallize from EtOH/Water if necessary.

Diagram: Synthesis Workflow



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Caption: Solvent-free, one-pot regioselective synthesis workflow for 4-bromopyrazoles.

Crystallization Protocol

To obtain X-ray quality crystals of solid derivatives (e.g., 1-phenyl-4-bromopyrazole):

- **Solvent Selection:** Use a solvent with moderate polarity. Dimethylformamide (DMF) or Ethanol/Water mixtures are preferred.
- **Method:** Slow evaporation. Dissolve 20 mg of the compound in minimal hot solvent. Filter through a 0.45 μm syringe filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow to stand at RT for 3-7 days.
- **Note:** For 1-unsubstituted analogs, sublimation can occur; seal vials tightly if not evaporating.

Data Summary: Physicochemical Properties

Property	4-Bromo-1H-pyrazole	1-Methyl-4-bromopyrazole	1-Phenyl-4-bromopyrazole
CAS Number	2075-45-8	15803-02-8	15115-58-9
Formula			
MW (g/mol)	146.97	161.00	223.07
Physical State (RT)	Solid	Liquid	Solid
Melting Point	93–96 °C	< 25 °C	97–98 °C
Boiling Point	250–260 °C	185–188 °C	N/A
Crystal System	Orthorhombic	N/A (Liquid)	Monoclinic (Derivatives)
Space Group	Pnma (Isostructural w/ Cl)	N/A	P2 ₁ /c or P2/n
Key H-Bond	(Trimer)	None	Weak

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